![molecular formula C46H42F12FeP2 B2776527 [2-[(1R)-1-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopentyl]-bis(3,5-dimethylphenyl)phosphane;carbanide;cyclopentane;iron(2+) CAS No. 166172-66-3](/img/structure/B2776527.png)

[2-[(1R)-1-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopentyl]-bis(3,5-dimethylphenyl)phosphane;carbanide;cyclopentane;iron(2+)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

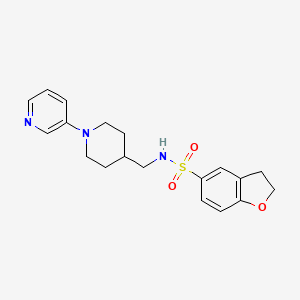

[2-[(1R)-1-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopentyl]-bis(3,5-dimethylphenyl)phosphane;carbanide;cyclopentane;iron(2+) is a useful research compound. Its molecular formula is C46H42F12FeP2 and its molecular weight is 940.615. The purity is usually 95%.

BenchChem offers high-quality [2-[(1R)-1-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopentyl]-bis(3,5-dimethylphenyl)phosphane;carbanide;cyclopentane;iron(2+) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-[(1R)-1-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopentyl]-bis(3,5-dimethylphenyl)phosphane;carbanide;cyclopentane;iron(2+) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reactivity and Catalysis

Complexes involving iron, cyclopentyl, and phosphane ligands have been explored for their unique reactivity and potential catalytic applications. For instance, the reactivity of iron bis(alkoxide) complexes with aryl azides demonstrates catalytic nitrene coupling to produce azoarenes under certain conditions. This process is influenced by the substitution pattern on the aryl ring, showcasing the complex's versatility in synthetic chemistry applications (Bellow et al., 2015).

Synthesis of Complex Polyphosphanes

The synthesis and mechanistic investigation of complex polyphosphanes have been detailed, emphasizing the role of P-N/P-P bond metathesis. Such methodologies allow for the efficient one-pot synthesis of hexaphosphane derivatives, highlighting the potential for developing novel ligands for transition metal chemistry (Feldmann & Weigand, 2012).

Ligand Design for Transition Metals

Research into N-heterocyclic carbene ligands, especially those involving iron complexes, has shed light on their structural characteristics and the implications for catalysis. The synthesis of linear and T-shaped iron(I) complexes supported by these ligands provides insights into their coordination chemistry and electronic properties, which are crucial for developing new catalysts (Ouyang et al., 2015).

Photocatalytic and Electroluminescent Applications

The cyclization and cycloreversion reactions of diarylethene derivatives, including those with cyclopentene moieties, have been explored using time-resolved Raman spectroscopy. Such studies are fundamental in understanding the photochromic reactions of these compounds, which are pivotal for applications in molecular switches and photonic devices (Okabe et al., 2003).

Biocatalysis

The asymmetric biocatalytic reduction of specific ketones to produce enantiomerically pure alcohols has been achieved using novel bacterial strains, such as Leifsonia xyli HS0904. This research illustrates the potential of microbial biocatalysts in synthesizing chiral alcohols, which are valuable in pharmaceutical and materials science (Wang et al., 2011).

Mechanism of Action

Target of Action

The primary target of CS-0099000 is uPA (Urokinase Plasminogen Activator) . uPA is a serine protease that plays a crucial role in the degradation of extracellular matrix proteins, which is a key process in cancer metastasis. By inhibiting uPA, CS-0099000 can potentially prevent the spread of cancer cells .

Mode of Action

CS-0099000 acts as a uPA inhibitor . It binds to the uPA, preventing it from catalyzing the conversion of plasminogen to plasmin. This inhibition disrupts the process of extracellular matrix degradation, thereby hindering the metastasis of cancer cells .

Biochemical Pathways

Given its role as a upa inhibitor, it is likely to impact theplasminogen activation pathway . By inhibiting uPA, CS-0099000 prevents the conversion of plasminogen to plasmin, a key enzyme in the degradation of the extracellular matrix. This could potentially disrupt the pathways involved in cell migration and tissue remodeling, which are critical for cancer metastasis .

Pharmacokinetics

Understanding the pharmacokinetics of a drug is crucial in drug development as it influences the drug’s bioavailability and therapeutic effect .

Result of Action

The inhibition of uPA by CS-0099000 can potentially lead to a decrease in cancer cell metastasis . By preventing the degradation of the extracellular matrix, the movement and spread of cancer cells may be hindered .

properties

IUPAC Name |

[2-[(1R)-1-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopentyl]-bis(3,5-dimethylphenyl)phosphane;carbanide;cyclopentane;iron(2+) |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H36F12P2.C5H10.2CH3.Fe/c1-21-9-22(2)12-30(11-21)53(31-13-23(3)10-24(4)14-31)35-8-6-7-34(35)25(5)52(32-17-26(36(40,41)42)15-27(18-32)37(43,44)45)33-19-28(38(46,47)48)16-29(20-33)39(49,50)51;1-2-4-5-3-1;;;/h9-20,25,34-35H,6-8H2,1-5H3;1-5H2;2*1H3;/q;;2*-1;+2/t25-,34?,35?;;;;/m1..../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKISQVDZVPGTKC-KUDHLDFLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].[CH3-].CC1=CC(=CC(=C1)P(C2CCCC2C(C)P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC(=CC(=C5)C)C)C.C1CCCC1.[Fe+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[CH3-].[CH3-].CC1=CC(=CC(=C1)P(C2CCCC2[C@@H](C)P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC(=CC(=C5)C)C)C.C1CCCC1.[Fe+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H52F12FeP2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

950.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-[(1R)-1-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopentyl]-bis(3,5-dimethylphenyl)phosphane;carbanide;cyclopentane;iron(2+) | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-methylbenzamide](/img/structure/B2776448.png)

![3-Oxa-7-azabicyclo[4.1.0]heptane](/img/structure/B2776449.png)

![4-{[3,5-bis(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate](/img/structure/B2776450.png)

![3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)-N-[2-(4-methylphenyl)ethyl]benzamide](/img/structure/B2776451.png)

![4-(4-propan-2-ylphenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2776454.png)

![(E)-3-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide](/img/structure/B2776456.png)

![2-[4-(6-Chloro-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetamide](/img/structure/B2776464.png)

![(3-Iodo-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2776467.png)